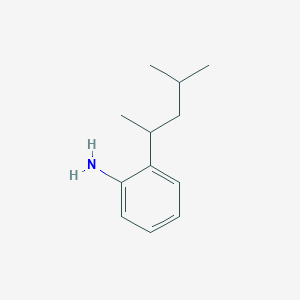
2-(1,3-Dimethylbutyl)benzenamine
Cat. No. B165085
Key on ui cas rn:
203448-76-4
M. Wt: 177.29 g/mol
InChI Key: LPZZJKBLKQOBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05914344
Procedure details


The desired compound was prepared by carrying out the same procedures as described in Example 9(2) except that 4-chloro-2-(3-methylpentyl)nitrobenzene was replaced by 4-chloro-2-(1,3-dimethylbutyl)nitrobenzene.
Name
4-chloro-2-(3-methylpentyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-chloro-2-(1,3-dimethylbutyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC([N+]([O-])=O)=C(CCC(C)CC)C=1.Cl[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[C:20]([CH:27]([CH3:32])[CH2:28][CH:29]([CH3:31])[CH3:30])[CH:19]=1>>[CH3:32][CH:27]([C:20]1[CH:19]=[CH:18][CH:23]=[CH:22][C:21]=1[NH2:24])[CH2:28][CH:29]([CH3:30])[CH3:31]
|
Inputs


Step One
|
Name
|
4-chloro-2-(3-methylpentyl)nitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])CCC(CC)C
|
Step Two
|
Name
|
4-chloro-2-(1,3-dimethylbutyl)nitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(CC(C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C)C)C1=C(N)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
